1,19-Eicosadiene

Physical Chemistry Analytical Chemistry Materials Science

Researchers requiring positional-isomer-pure 1,19-eicosadiene for reproducible analytical method development face significant supply constraints. This terminal alkadiene (CAS 14811-95-1) eliminates isomer ambiguity, serving as a validated reference standard for GC-MS metabolomics, botanical authentication, and polymer crosslinking studies. • Verified natural abundance: 10.85% in Ormosia hosiei leaf oil, 5.15% in Cassia alata extracts • Solid at room temperature (mp 24.5°C) for precise gravimetric calibration • Literature-validated model vinyl unsaturation source for radiation chemistry • Available with global shipping for immediate research deployment

Molecular Formula C20H38
Molecular Weight 278.5 g/mol
CAS No. 14811-95-1
Cat. No. B081346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,19-Eicosadiene
CAS14811-95-1
Molecular FormulaC20H38
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2
InChIKeyAWJFCAXSGQLCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,19-Eicosadiene: Chemical Identity and Baseline Specifications


1,19-Eicosadiene (CAS 14811-95-1), also known as icosa-1,19-diene, is a long-chain aliphatic alkadiene with the molecular formula C₂₀H₃₈ and a molecular weight of 278.5 g/mol [1]. This linear hydrocarbon features terminal double bonds at the first and nineteenth carbon positions, which confers specific chemical reactivity distinct from other eicosadiene positional isomers. Critically evaluated thermophysical property data are available through the NIST Thermodynamics Research Center [2], and the compound is listed in authoritative databases including PubChem and NIST Chemistry WebBook, establishing a firm foundation for analytical method development and quality control [1][3].

Phytochemical reference standard for GC-MS plant metabolomics
Model vinyl unsaturation source in polymer radiation chemistry
On-demand electrosynthesis candidate from castor oil feedstock

Why 1,19-Eicosadiene Cannot Be Substituted: Structural Specificity


Substituting 1,19-eicosadiene with a different eicosadiene isomer (e.g., 1,3-eicosadiene, 1,4-eicosadiene, or 1,14-eicosadiene) is scientifically unjustified due to profound differences in physicochemical properties, reactivity, and biological sourcing. The terminal positioning of the double bonds in 1,19-eicosadiene dictates its unique hydrophobic profile, melting point, and its ability to serve as a specific building block for polymers and other materials . In contrast, isomers like 1,3-eicosadiene, which forms during cannabis combustion, have different physical states and chemical behaviors [1]. Furthermore, the natural occurrence profile of 1,19-eicosadiene in specific plant species and its role as a potential human biomarker for chronic bronchitis are not shared by its positional isomers [2]. Using an alternative isomer would introduce uncontrolled variables in both analytical and applied research settings, invalidating comparative studies and compromising the reproducibility of synthetic procedures.

Positional isomer shift
Replacing with 1,3- or 1,4-eicosadiene changes physical state from solid to liquid, altering handling and storage requirements.
Natural occurrence mismatch
1,19-Eicosadiene is a plant metabolite marker; combustion-derived isomers lack biological sourcing, invalidating phytochemical study comparisons.
Polymer crosslinking variability
Double-bond position dictates crosslinking efficiency; alternative dienes may not replicate the terminal-diene model behavior in radiation studies.

Quantitative Evidence Guide for 1,19-Eicosadiene


Melting Point and Purity Benchmarking

1,19-Eicosadiene is a solid at standard ambient temperature, with a reported melting point of 24.5°C, as specified in vendor technical documentation . This is in stark contrast to many short-chain alkenes and other eicosadiene isomers, which are typically liquids at room temperature. For instance, the compound's predicted boiling point is approximately 462.1°C at 760 mmHg, and its melting point is 297.7 K (24.6°C) according to NIST TRC data [1]. Commercial availability is typically at a purity of 80.0% or ≥95%, which directly impacts its suitability as a synthetic intermediate . These well-defined phase-change parameters are critical for designing storage, handling, and reaction protocols, differentiating it from lower-melting or liquid analogs that may require cryogenic storage or different safety measures.

Melting point
Specification review
24.5 °C
Solid at room temperature; simplifies handling vs. liquid isomers
NIST TRC data; vendor purity ≥80%
Physical Chemistry Analytical Chemistry Materials Science

Natural Abundance in Plant Volatile Oils

1,19-Eicosadiene is a verifiable natural product, identified and quantified in the volatile oil of *Ormosia hosiei* leaves by GC-MS analysis, where it constitutes 10.85% of the total oil composition [1]. This is in direct contrast to isomers like 1,3-eicosadiene, which are primarily associated with pyrolysis or combustion processes (e.g., cannabis smoke) rather than native plant metabolism [2]. Other GC-MS studies have identified 1,19-eicosadiene in *Sterculia oblonga* stem bark extract and *Cassia alata* leaves, where it represents 5.15% of the n-hexane extract [3][4]. This specific and quantifiable occurrence in natural extracts provides a unique advantage for researchers investigating plant-derived bioactive compounds, metabolomics, or seeking a naturally sourced reference standard, which cannot be fulfilled by synthetic-only isomers.

Plant oil abundance
Head-to-head
10.85% of volatile oil
vs. 1,4-isomer (25.72%)
Supports natural product marker use in Ormosia hosiei research
GC-MS data; may vary by plant source
Phytochemistry Natural Product Chemistry Analytical Chemistry

Market Price vs. Feedstock Cost

The market price of 1,19-eicosadiene is exceptionally high, reported at approximately $10,000 per gram from commercial suppliers, due to the historic lack of a practical, large-scale synthetic route [1]. In contrast, its key feedstock, 10-undecenoic acid derived from castor oil, is available for approximately $20 per kilogram [1]. This 500,000-fold cost differential underscores the critical value of recent advances in synthetic methodology. A 2023 study demonstrated a waveform-controlled electrosynthesis that yields 1,19-eicosadiene in 63% isolated yield from 10-undecenoic acid using rapid alternating polarity on carbon electrodes, a breakthrough that bypasses the chemoselectivity issues of traditional Kolbe electrolysis [1]. This makes the compound newly accessible for applications previously hindered by its prohibitive cost, differentiating it from other eicosadienes that may be cheaper but lack this specific terminal-diene architecture essential for polymer building blocks.

Cost differential
Reported
~500,000×
product vs. feedstock
Supports on-demand synthesis over bulk purchase
Market price ~$10,000/g; feedstock ~$20/kg
Synthetic Chemistry Green Chemistry Electrosynthesis

Radiation Chemistry Crosslinking Utility

1,19-Eicosadiene has a documented, specific role in polymer science as a source of vinyl unsaturation, distinct from saturated hydrocarbon analogs. A foundational study on the radiation chemistry of polyethylene investigated the effect of added vinyl unsaturation using 1,19-eicosadiene, along with triallyl cyanurate and divinyl benzene [1]. The study examined the decay of these unsaturated groups under ionizing radiation, establishing that 1,19-eicosadiene participates in energy migration and radical chain reactions within the polymer matrix [1]. This differentiates it from fully saturated alkanes, which would be inert under the same conditions, and from other dienes whose different double-bond placement would alter crosslinking efficiency and polymer network architecture. The terminal diene structure of 1,19-eicosadiene makes it a well-defined model compound for studying crosslinking and degradation mechanisms in polymeric materials.

Crosslinking role
Class-level
Terminal diene acts as vinyl unsaturation source
Supports polymer radiation chemistry model studies
Based on 1963 study; validate for specific matrix
Polymer Chemistry Radiation Chemistry Materials Science

Optimal Application Scenarios for 1,19-Eicosadiene


Phytochemical and Metabolomics Research

For researchers conducting GC-MS metabolomics or phytochemical profiling, 1,19-eicosadiene serves as a validated natural product reference standard. Its quantified presence at 10.85% in *Ormosia hosiei* leaf oil and 5.15% in *Cassia alata* extracts [1][2] makes it a reliable marker for botanical authentication and comparative metabolomics studies. The solid physical state at room temperature (melting point 24.5°C) facilitates accurate preparation of calibration standards , which is a practical advantage over liquid isomers. This scenario leverages the compound's verifiable natural occurrence and defined physical properties to ensure analytical rigor in natural product research.

Electrosynthetic Method Scale-Up

Given the extraordinary cost differential between 1,19-eicosadiene (~$10,000/g) and its castor oil-derived feedstock (~$20/kg), a compelling research application is the optimization and scale-up of the waveform-controlled electrosynthesis method [3]. This scenario is ideal for process chemistry groups aiming to demonstrate the economic viability of on-demand specialty chemical production. The 63% isolated yield reported using rapid alternating polarity on carbon electrodes provides a benchmark for further method development [3]. Procurement of the compound for this purpose is justified not for bulk use, but as an analytical standard to validate in-house synthetic batches.

Vinyl Crosslinking Model Compound

In polymer radiation chemistry, 1,19-eicosadiene has a literature-validated role as a model vinyl unsaturation source [4]. Its terminal diene structure is ideal for studying crosslinking mechanisms, energy migration, and radical chain reactions in polyethylene and related matrices. This scenario is best suited for materials scientists investigating the fundamental effects of unsaturation on polymer durability, radiation resistance, or the design of degradable polymers. The compound's specific reactivity profile, documented in peer-reviewed studies, provides a solid foundation for experimental design and interpretation of results [4].

Application
Selection Property
Validation Focus
Phytochemical and metabolomics research
Reported plant volatile oil marker abundance
Botanical authentication and GC-MS profiling
Electrosynthetic method scale-up
Synthetic accessibility from castor oil feedstock
Process yield optimization and cost viability
Vinyl crosslinking model compound
Terminal diene vinyl unsaturation role
Radiation-induced crosslinking mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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